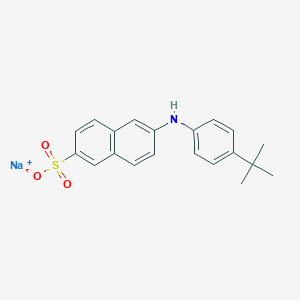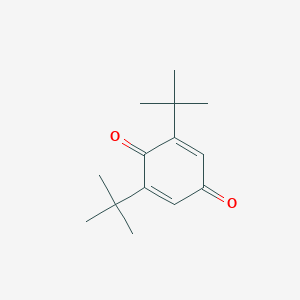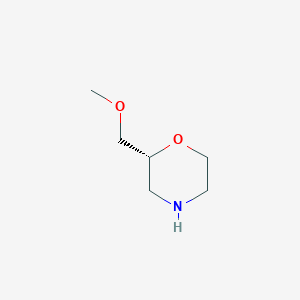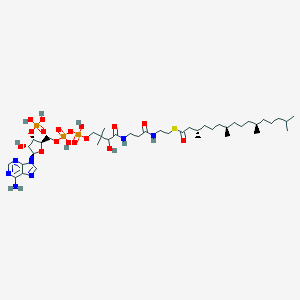
(S)-methocarbamol
概要
説明
(S)-methocarbamol is a chiral form of methocarbamol, a muscle relaxant used to treat skeletal muscle spasms. It is a derivative of guaifenesin and is known for its central nervous system depressant effects. The compound is often used in combination with rest, physical therapy, and other treatments to alleviate discomfort associated with acute musculoskeletal conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methocarbamol typically involves the reaction of guaifenesin with phosgene or a similar carbonylating agent. The reaction conditions often include the use of a base such as pyridine to facilitate the formation of the carbamate ester. The process can be summarized as follows:
Starting Material: Guaifenesin
Reagent: Phosgene or a similar carbonylating agent
Catalyst/Base: Pyridine
Solvent: Anhydrous conditions are preferred to avoid hydrolysis
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for yield and purity. The process may include additional steps such as recrystallization and purification to ensure the final product meets pharmaceutical standards.
化学反応の分析
Types of Reactions
(S)-methocarbamol undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to guaifenesin and carbon dioxide.
Oxidation: Oxidative conditions can lead to the formation of various oxidation products, although this is less common in typical usage scenarios.
Substitution: The carbamate group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions
Oxidation: Strong oxidizing agents such as potassium permanganate
Substitution: Nucleophiles such as amines or alcohols
Major Products
Hydrolysis: Guaifenesin and carbon dioxide
Oxidation: Various oxidation products depending on the conditions
Substitution: Substituted carbamates
科学的研究の応用
(S)-methocarbamol has a range of scientific research applications, including:
Chemistry: Used as a model compound to study carbamate chemistry and reaction mechanisms.
Biology: Investigated for its effects on muscle relaxation and central nervous system depression.
Medicine: Used in clinical studies to evaluate its efficacy and safety in treating muscle spasms and related conditions.
Industry: Employed in the formulation of pharmaceutical products and as a reference standard in quality control.
作用機序
The mechanism of action of (S)-methocarbamol involves its central nervous system depressant effects. It is believed to work by inhibiting the transmission of nerve impulses in the spinal cord and brain, leading to muscle relaxation. The exact molecular targets are not fully understood, but it is thought to interact with GABA receptors and other neurotransmitter systems.
類似化合物との比較
Similar Compounds
Methocarbamol: The racemic mixture of (S)-methocarbamol and its enantiomer.
Carisoprodol: Another muscle relaxant with a similar mechanism of action but different chemical structure.
Cyclobenzaprine: A muscle relaxant with a different mechanism of action, primarily acting on the central nervous system.
Uniqueness
This compound is unique in its chiral form, which may offer different pharmacokinetic and pharmacodynamic properties compared to the racemic mixture. Its specific interactions with neurotransmitter systems also distinguish it from other muscle relaxants.
特性
IUPAC Name |
[(2S)-2-hydroxy-3-(2-methoxyphenoxy)propyl] carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-6-8(13)7-17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXFOGHNGIVQEH-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(COC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1OC[C@@H](COC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















